Zinc, (2-cyanophenyl)iodo-
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Overview
Description
Zinc, (2-cyanophenyl)iodo-: is an organozinc compound with the molecular formula C7H4INZn and a molecular weight of 294.4 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 2-cyanophenyl group and an iodine atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (2-cyanophenyl)iodo- typically involves the reaction of 2-cyanophenyl iodide with a zinc reagent. One common method is the transmetalation reaction where 2-cyanophenyl iodide reacts with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of Zinc, (2-cyanophenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Zinc, (2-cyanophenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form zinc metal and other reduced species.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of zinc oxide (ZnO) and other oxidized products.
Reduction: Formation of zinc metal and reduced organic compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Zinc, (2-cyanophenyl)iodo- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Zinc, (2-cyanophenyl)iodo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom. The zinc atom can coordinate with other molecules, facilitating reactions such as transmetalation in cross-coupling reactions . The compound can also interact with molecular targets in biological systems, influencing pathways and processes at the molecular level.
Comparison with Similar Compounds
Zinc, (3-cyanophenyl)iodo-: Similar in structure but with the cyano group at the 3-position instead of the 2-position.
Zinc, (4-cyanophenyl)iodo-: Another similar compound with the cyano group at the 4-position.
Uniqueness: Zinc, (2-cyanophenyl)iodo- is unique due to the specific positioning of the cyano group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the compound’s chemical behavior and its applications in research and industry.
Properties
CAS No. |
148651-34-7 |
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Molecular Formula |
C7H4INZn |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
benzonitrile;iodozinc(1+) |
InChI |
InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
NQAUTYGJZZWZNO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)C#N.[Zn+]I |
Origin of Product |
United States |
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